2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core linked to a benzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra and CDK2/cyclin A2 , which are involved in tuberculosis and cancer treatment respectively.
Mode of Action
Similar compounds have shown significant inhibitory activity against their targets . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been reported to exert a significant alteration in cell cycle progression .
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values in the nanomolar range , indicating potent activity against their targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors such as 5-aminopyrazoles and α-oxoketene dithioacetals under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Material Science: Due to its photophysical properties, it is explored for use in the development of fluorescent probes and sensors.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibitory activities.
Uniqueness
2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-13-6-2-1-5-12(13)15(20)17-9-11-10-18-19-8-4-3-7-14(11)19/h1-8,10H,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBOGRWAANIHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C3C=CC=CN3N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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